1-Methyl-2-(1,3-thiazol-2-yl)-1H-imidazole-4-carbaldehyde
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Overview
Description
1-Methyl-2-(thiazol-2-yl)-1H-imidazole-4-carbaldehyde is a heterocyclic compound that contains both thiazole and imidazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the aldehyde group at the 4-position of the imidazole ring adds to its reactivity and potential for various chemical transformations.
Preparation Methods
The synthesis of 1-Methyl-2-(thiazol-2-yl)-1H-imidazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 2-aminothiazole with an appropriate aldehyde under acidic or basic conditions. The reaction typically proceeds through the formation of an imine intermediate, which is then cyclized to form the desired product. Industrial production methods may involve the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
1-Methyl-2-(thiazol-2-yl)-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, where halogenation or alkylation can occur.
Condensation: The aldehyde group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones.
Scientific Research Applications
1-Methyl-2-(thiazol-2-yl)-1H-imidazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(thiazol-2-yl)-1H-imidazole-4-carbaldehyde involves its interaction with various molecular targets. In antimicrobial applications, it is believed to inhibit bacterial enzymes, thereby preventing bacterial growth and replication. In anti-inflammatory applications, the compound may inhibit the production of pro-inflammatory cytokines. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
1-Methyl-2-(thiazol-2-yl)-1H-imidazole-4-carbaldehyde can be compared with other similar compounds such as:
2-Amino-1-methylimidazole: Lacks the thiazole ring and has different reactivity and biological activity.
4-Hydroxy-1-methyl-2,2-dioxo-N-(1,3-thiazol-2-yl)-1H-2λ6,1-benzothiazine-3-carboxamide: Contains a benzothiazine ring and exhibits different pharmacological properties.
N-(Thiazol-2-yl)cyanoacetamide: Contains a cyano group and has different applications in medicinal chemistry.
Properties
CAS No. |
623906-10-5 |
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Molecular Formula |
C8H7N3OS |
Molecular Weight |
193.23 g/mol |
IUPAC Name |
1-methyl-2-(1,3-thiazol-2-yl)imidazole-4-carbaldehyde |
InChI |
InChI=1S/C8H7N3OS/c1-11-4-6(5-12)10-7(11)8-9-2-3-13-8/h2-5H,1H3 |
InChI Key |
JAFVAAMRARWAIC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1C2=NC=CS2)C=O |
Origin of Product |
United States |
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